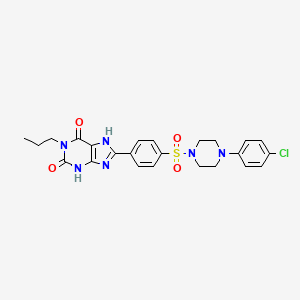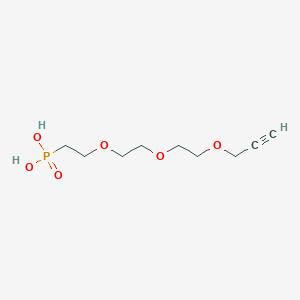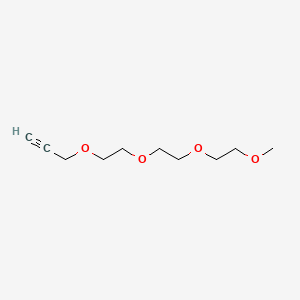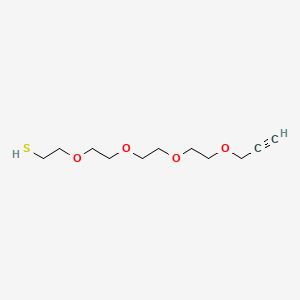
PSB 603
Descripción general
Descripción
Aplicaciones Científicas De Investigación
PSB 603 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como un compuesto de herramienta para estudiar las interacciones del receptor de adenosina y las vías de señalización.
Biología: Empleados en ensayos celulares para investigar el papel de los receptores de adenosina en varios procesos biológicos.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento del cáncer, particularmente para mejorar la eficacia de la quimioterapia.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos que se dirigen a los receptores de adenosina
Mecanismo De Acción
PSB 603 ejerce sus efectos al unirse selectivamente al receptor A2B de adenosina, inhibiendo así su actividad. Este receptor está involucrado en varios procesos celulares, incluida la inflamación y la respuesta inmunitaria. Al bloquear este receptor, this compound puede modular estos procesos, convirtiéndolo en un posible agente terapéutico para afecciones como el cáncer y las enfermedades inflamatorias .
Análisis Bioquímico
Biochemical Properties
PSB 603 plays a crucial role in biochemical reactions by selectively inhibiting the adenosine A2B receptor. This receptor is involved in various physiological processes, including inflammation and metabolic regulation. This compound exhibits high affinity for the adenosine A2B receptor with a Ki value of 0.553 nM . It interacts with the receptor by binding to its active site, thereby preventing the activation of downstream signaling pathways. This selective inhibition is significant as it does not affect other adenosine receptors such as A1, A2A, and A3 .
Cellular Effects
This compound has been shown to influence various cellular processes. In studies involving mice, this compound significantly reduced body weight and improved lipid profiles by decreasing triglycerides and total cholesterol levels . Additionally, it exhibits anti-inflammatory properties by reducing the levels of inflammatory cytokines such as IL-6 and TNF-α . This compound also affects cellular metabolism by enhancing cellular sensitivity to chemotherapy, indicating its potential anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the adenosine A2B receptor, which leads to the inhibition of receptor-mediated signaling pathways. This inhibition results in the reduction of intracellular calcium concentrations in Jurkat T cells expressing the human A2B receptor . By blocking the receptor, this compound prevents the activation of downstream signaling cascades that are involved in inflammatory and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound maintains its stability and efficacy in reducing inflammation and metabolic disturbances over a period of 14 days . The compound’s stability and long-term effects on cellular function have been demonstrated in both in vitro and in vivo studies, indicating its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, a dose of 5 mg/kg was found to be the most effective in reducing inflammation and improving metabolic parameters . Higher doses did not show additional benefits and could potentially lead to adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism and inflammation. By inhibiting the adenosine A2B receptor, this compound reduces the levels of triglycerides and total cholesterol in the blood . This inhibition also affects the production of inflammatory cytokines, thereby modulating the inflammatory response. The compound’s interaction with specific enzymes and cofactors involved in these pathways further enhances its therapeutic potential.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s high affinity for the adenosine A2B receptor ensures its targeted delivery to tissues expressing this receptor . This targeted distribution is crucial for its efficacy in modulating metabolic and inflammatory processes.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the adenosine A2B receptor . This localization is essential for its inhibitory effects on receptor-mediated signaling pathways. Additionally, any post-translational modifications or targeting signals that direct this compound to specific cellular compartments further enhance its functional activity.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de PSB 603 involucra múltiples pasos, comenzando con la preparación de la estructura central de xantina. Los pasos clave incluyen:
Formación del núcleo de xantina: Esto involucra la reacción de la amina apropiada con un derivado de xantina bajo condiciones controladas.
Introducción del grupo sulfonilo: Este paso involucra la reacción del núcleo de xantina con un derivado de cloruro de sulfonilo en presencia de una base.
Adición de la porción piperazina: El paso final involucra la reacción del intermedio con un derivado de piperazina para formar el producto final
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza. Las condiciones de reacción se controlan cuidadosamente para minimizar los subproductos y garantizar la consistencia .
Análisis De Reacciones Químicas
Tipos de Reacciones
PSB 603 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el compuesto.
Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en los grupos sulfonilo y piperazina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran el uso de nucleófilos como aminas y tioles.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que se pueden utilizar para investigaciones y desarrollo adicionales .
Comparación Con Compuestos Similares
Compuestos Similares
PSB 12062: Otro antagonista selectivo del receptor A2B de adenosina con propiedades similares.
PSB CB5: Un compuesto con una estructura similar pero un perfil de selectividad diferente.
ZM 241385: Un antagonista selectivo del receptor A2A de adenosina, a menudo utilizado para comparación en estudios que involucran PSB 603
Singularidad
This compound es único debido a su alta selectividad para el receptor A2B de adenosina, con afinidad mínima para otros subtipos de receptores de adenosina. Esta selectividad lo convierte en una herramienta valiosa para estudiar los roles específicos del receptor A2B en varios procesos biológicos y para desarrollar terapias dirigidas .
Propiedades
IUPAC Name |
8-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O4S/c1-2-11-31-23(32)20-22(28-24(31)33)27-21(26-20)16-3-9-19(10-4-16)36(34,35)30-14-12-29(13-15-30)18-7-5-17(25)6-8-18/h3-10H,2,11-15H2,1H3,(H,26,27)(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHCTHHFOHMNFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-10-4 | |
| Record name | 8-(4-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary molecular target of PSB603?
A1: PSB603 acts as a potent and selective antagonist of the adenosine A2B receptor (ADORA2B). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does PSB603 interact with ADORA2B?
A2: PSB603 binds to ADORA2B and blocks its activation by adenosine. This interaction prevents the downstream signaling cascade typically initiated by adenosine binding. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What are the downstream effects of PSB603-mediated ADORA2B antagonism?
A3: PSB603-mediated ADORA2B antagonism has been observed to:
- Inhibit tumor growth and metastasis by suppressing the induction of regulatory T cells (Tregs). [, ]
- Reduce obesity and improve lipid profiles in mice fed a high-fat diet. []
- Enhance radiosensitivity in mouse melanoma cells. []
- Attenuate prostate cancer cell proliferation. []
- Promote myogenic differentiation of myoblastic C2C12 cells. []
- Reduce synaptic failure and neuronal death induced by oxygen and glucose deprivation in rat hippocampus. []
- Alter immune cell composition and enhance IL-6 formation in the ischemic heart. []
- Reduce osteoclast-mediated bone resorption in hypoxic microenvironments. []
Q4: What is the molecular formula and weight of PSB603?
A4: The molecular formula of PSB603 is C24H27ClN6O5S, and its molecular weight is 531.03 g/mol. [, ]
Q5: How does the structure of PSB603 contribute to its high affinity and selectivity for ADORA2B?
A5: Specific structural features of PSB603, such as the 1-propyl group and the 4-chlorophenylpiperazine moiety, have been shown to contribute to its high binding affinity and selectivity for ADORA2B over other adenosine receptor subtypes. [, ]
Q6: Have any structure-activity relationship studies been conducted with PSB603 analogs?
A6: Yes, research has explored modifications to the PSB603 structure, revealing that alterations to the alkyl chain length and substituents on the piperazine ring can significantly impact its binding affinity, selectivity, and antagonistic activity. []
Q7: What in vitro models have been used to study the effects of PSB603?
A7: Various in vitro models, including:
- Jurkat T cells []
- B16 melanoma cells [, , ]
- 22Rv1 human prostate cancer cells []
- Human primary bone marrow stromal cells []
- Rat L6 skeletal muscle cells [, , , ]
- Human ovarian cancer cells [, , ]
Q8: What in vivo models have been used to evaluate the therapeutic potential of PSB603?
A8: Animal models, particularly mouse models, have been employed to investigate the effects of PSB603 in various contexts, including:
- Tumor growth and metastasis models using B16 melanoma cells [, ]
- Diet-induced obesity models []
- Models of myocardial infarction [, ]
- Models of schizophrenia []
Q9: What are the key findings from these in vivo studies?
A9: In vivo studies have demonstrated that PSB603:
- Suppresses tumor growth and metastasis by inhibiting Treg induction [, ]
- Reduces obesity and improves metabolic parameters in mice fed a high-fat diet []
- Shows promise in enhancing the efficacy of radiotherapy in melanoma models []
- Influences immune cell populations and cytokine production in the context of myocardial infarction []
Q10: What analytical methods are commonly used to characterize and quantify PSB603?
A10: Researchers commonly employ techniques like radioligand binding assays, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) for the characterization and quantification of PSB603. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















